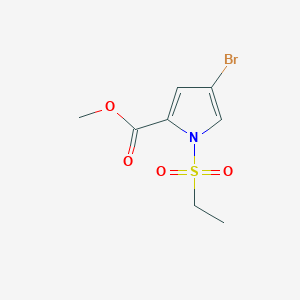

methyl 4-bromo-1-(ethylsulfonyl)-1H-pyrrole-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 4-bromo-1-(ethylsulfonyl)-1H-pyrrole-2-carboxylate is an organic compound that belongs to the pyrrole family Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom This compound is characterized by the presence of a bromine atom, an ethylsulfonyl group, and a carboxylate ester group attached to the pyrrole ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-bromo-1-(ethylsulfonyl)-1H-pyrrole-2-carboxylate typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination of a pyrrole derivative followed by the introduction of the ethylsulfonyl group and the esterification of the carboxylate group. The reaction conditions often require the use of strong acids or bases, organic solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, safety, and environmental considerations. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 4-bromo-1-(ethylsulfonyl)-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

Oxidation and Reduction: The ethylsulfonyl group can be oxidized or reduced under specific conditions.

Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

Substitution Products: Depending on the nucleophile, various substituted pyrrole derivatives can be obtained.

Oxidation Products: Sulfone or sulfoxide derivatives.

Reduction Products: Sulfide derivatives.

Hydrolysis Products: The corresponding carboxylic acid.

Aplicaciones Científicas De Investigación

Organic Synthesis

Building Block for Complex Molecules

Methyl 4-bromo-1-(ethylsulfonyl)-1H-pyrrole-2-carboxylate serves as a vital intermediate in the synthesis of diverse pyrrole derivatives. Its unique structure allows for further functionalization through various chemical reactions, enabling the creation of complex molecules used in pharmaceuticals and agrochemicals. The bromine substituent at the 4-position enhances its reactivity, making it a valuable precursor in organic synthesis .

Synthetic Routes

The compound can be synthesized via bromination of ethyl 1H-pyrrole-2-carboxylate using bromine or N-bromosuccinimide (NBS) as the brominating agent in solvents like dichloromethane. This reaction typically occurs at room temperature or slightly elevated temperatures to yield the desired product .

Medicinal Chemistry

Drug Development

this compound has shown potential as a bioactive agent in drug development, particularly for treating conditions such as myocardial infarction. It interacts with targets like GRK2 (G protein-coupled receptor kinase 2), inhibiting its activity and affecting the beta-adrenergic signaling pathway, which is crucial in cardiovascular health .

Case Studies

Recent studies have focused on the compound's role in developing new therapeutic agents targeting neurological and inflammatory diseases. Its structural attributes allow for modifications that can lead to enhanced bioactivity and specificity .

Material Science

Functional Materials

In material science, this compound is utilized in synthesizing functional materials such as conductive polymers and organic semiconductors. The compound's unique properties facilitate the development of materials with tailored electronic characteristics, which are essential for applications in organic electronics .

Actividad Biológica

Methyl 4-bromo-1-(ethylsulfonyl)-1H-pyrrole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, and applications based on current research findings.

Chemical Structure and Properties

This compound belongs to the pyrrole family, characterized by a five-membered aromatic ring containing one nitrogen atom. The compound features a bromine atom, an ethylsulfonyl group, and a carboxylate ester group, which contribute to its reactivity and biological interactions.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₈H₉BrNO₄S |

| Molecular Weight | 172.13 g/mol |

| CAS Number | 900015-07-8 |

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available pyrrole derivatives. Key steps include:

- Bromination : Introduction of the bromine atom on the pyrrole ring.

- Sulfonylation : Addition of the ethylsulfonyl group.

- Esterification : Formation of the carboxylate ester.

These reactions often require strong acids or bases and controlled temperatures to optimize yields and purity.

Antimicrobial Properties

Research indicates that pyrrole derivatives, including this compound, exhibit notable antimicrobial activity. A study demonstrated that related pyrrole compounds showed potent activity against various bacterial strains, suggesting that modifications in the structure can enhance their efficacy against pathogens .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. Its structural elements may allow it to interact with specific enzymes involved in metabolic pathways, making it a candidate for further studies in drug development targeting diseases such as tuberculosis. For instance, related compounds have shown promising results in inhibiting MmpL3, a target for anti-TB therapy .

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. Preliminary studies on this compound indicate low cytotoxicity at effective concentrations, which is favorable for medicinal applications .

Study on Antimicrobial Activity

In a comparative study involving various pyrrole derivatives, this compound was tested against several bacterial strains. The results indicated that it inhibited bacterial growth effectively at concentrations lower than those required for other tested compounds, highlighting its potential as an antimicrobial agent.

Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed that the presence of the ethylsulfonyl group significantly enhances the biological activity of pyrrole derivatives. Modifications at this position can lead to increased binding affinity to target proteins, thereby improving efficacy against specific pathogens .

Propiedades

IUPAC Name |

methyl 4-bromo-1-ethylsulfonylpyrrole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO4S/c1-3-15(12,13)10-5-6(9)4-7(10)8(11)14-2/h4-5H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBTUTUWGKIZVPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1C=C(C=C1C(=O)OC)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.